2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(5,7-dimethyl-4-oxo(4H-chromen-3-YL))prop-2-enenitrile
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Description
2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(5,7-dimethyl-4-oxo(4H-chromen-3-YL))prop-2-enenitrile is a useful research compound. Its molecular formula is C24H23NO4S and its molecular weight is 421.51. The purity is usually 95%.
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Scientific Research Applications
Reusable Silica-Bonded S-sulfonic Acid Catalysts
Silica-bonded S-sulfonic acid catalysts have been demonstrated to be effective in the synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene derivatives through a one-pot, three-component coupling process. This method emphasizes the catalyst's ability to be reused and recycled without loss of activity or product yield, signifying its potential in sustainable chemical processes (Aswin et al., 2014).
Chemiluminescence of Sulfonyl-substituted Bicyclic Dioxetanes
Research on sulfonyl-substituted bicyclic dioxetanes has shed light on their chemiluminescent properties. The study examined the base-induced decomposition of these dioxetanes, revealing distinct light emissions under certain conditions. The findings could have implications in the development of novel luminescent materials or in analytical applications (Watanabe et al., 2010).
Synthesis of Coumarine Derivatives and Antibacterial Activity
The synthesis of new derivatives from 4-Chloro-chromen-2-one, including 4-Butylaminochromen-2-one and related compounds, has been reported. These compounds exhibited bacteriostatic and bactericidal activity against various bacterial strains, indicating their potential in antibacterial drug development (Behrami, 2014).
Multi-coupling Reagent for Sulfone Synthesis
The utility of 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent has been explored. It was shown to react with various electrophiles to yield highly functionalized sulfones, demonstrating its versatility in organic synthesis (Auvray et al., 1985).
Properties
IUPAC Name |
(Z)-2-(4-tert-butylphenyl)sulfonyl-3-(5,7-dimethyl-4-oxochromen-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-15-10-16(2)22-21(11-15)29-14-17(23(22)26)12-20(13-25)30(27,28)19-8-6-18(7-9-19)24(3,4)5/h6-12,14H,1-5H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAUDAXXWOQEJA-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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